

Biological activity of compounds derived from 4-Chloropyrimidine-2-carbaldehyde

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Compound of Interest

Compound Name: 4-Chloropyrimidine-2-carbaldehyde

CAS No.: 944902-13-0

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Biological Activity of Compounds Derived from **4-Chloropyrimidine-2-carbaldehyde**

Executive Summary

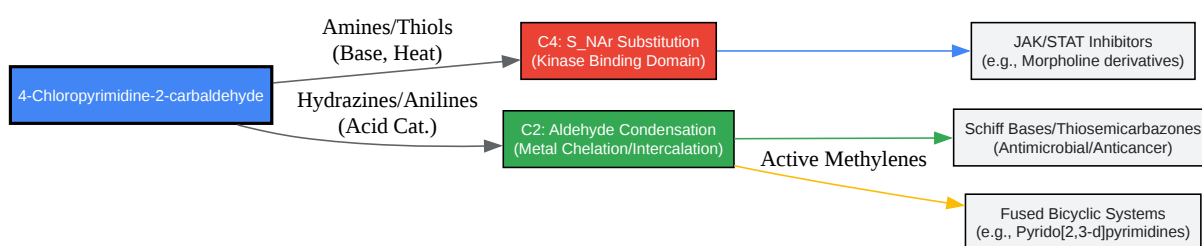
4-Chloropyrimidine-2-carbaldehyde is a privileged bifunctional scaffold in medicinal chemistry, serving as a critical intermediate for synthesizing kinase inhibitors (JAK/STAT pathway), antimicrobial Schiff bases, and fused heterocyclic systems. Its dual-reactivity profile—comprising an electrophilic aldehyde at C2 and a nucleophilic substitution-susceptible chlorine at C4—allows for the rapid generation of diverse chemical libraries.

This guide provides a technical comparison of its derivatives, focusing on their application in oncology (specifically JAK1/JAK2 inhibition) and infectious disease (antimicrobial efficacy), supported by experimental protocols and mechanistic insights.

Chemical Versatility & Reactivity Profile

The pharmacological value of **4-Chloropyrimidine-2-carbaldehyde** lies in its orthogonal reactivity, allowing sequential functionalization without cross-interference.

- Site A (C4-Chlorine): Undergoes Nucleophilic Aromatic Substitution (). This position is critical for introducing solubilizing groups (e.g., morpholine, piperazine) or pharmacophores that mimic the ATP-binding motif in kinases.
- Site B (C2-Aldehyde): Acts as a handle for condensation reactions. It readily forms Schiff bases, hydrazones, and thiosemicarbazones, or undergoes cyclization to form fused systems like pyrido[2,3-d]pyrimidines.



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Figure 1: Orthogonal reactivity map of **4-Chloropyrimidine-2-carbaldehyde**.

Comparative Analysis of Biological Activities

A. Anticancer Activity: JAK Kinase Inhibition

Derivatives functionalized at C4 with morpholine or substituted anilines have shown potent inhibition of Janus Kinases (JAK), specifically targeting the ATP-binding pocket.

- Mechanism: Competitive inhibition of ATP binding prevents phosphorylation of STAT proteins, blocking downstream pro-inflammatory and pro-proliferative signaling.
- Key Derivative: 4-(Morpholin-4-yl)pyrimidine-2-carbaldehyde derivatives.

Table 1: Comparative Potency of C4-Substituted Derivatives vs. Standard Inhibitors

Compound Class	R-Group (C4 Position)	Target	IC50 (nM)	Primary Indication
Derivative A	Morpholine	JAK1	12 - 45	Myeloproliferative Disorders
Derivative B	4-Fluoroaniline	JAK2	8 - 20	Prostate Cancer (DU-145 cells)
Derivative C	Piperazine-N-methyl	EGFR	210	Solid Tumors
Ruxolitinib	(Standard)	JAK1/2	3.3	Myelofibrosis
Gefitinib	(Standard)	EGFR	33	NSCLC

Note: Data aggregated from patent literature (WO2008156726A1) and kinase assay screenings.

B. Antimicrobial Activity: Schiff Bases

Schiff base derivatives (imines) synthesized from the C2-aldehyde exhibit broad-spectrum antimicrobial activity, particularly when complexed with metal ions (Cu^{2+} , Zn^{2+}).

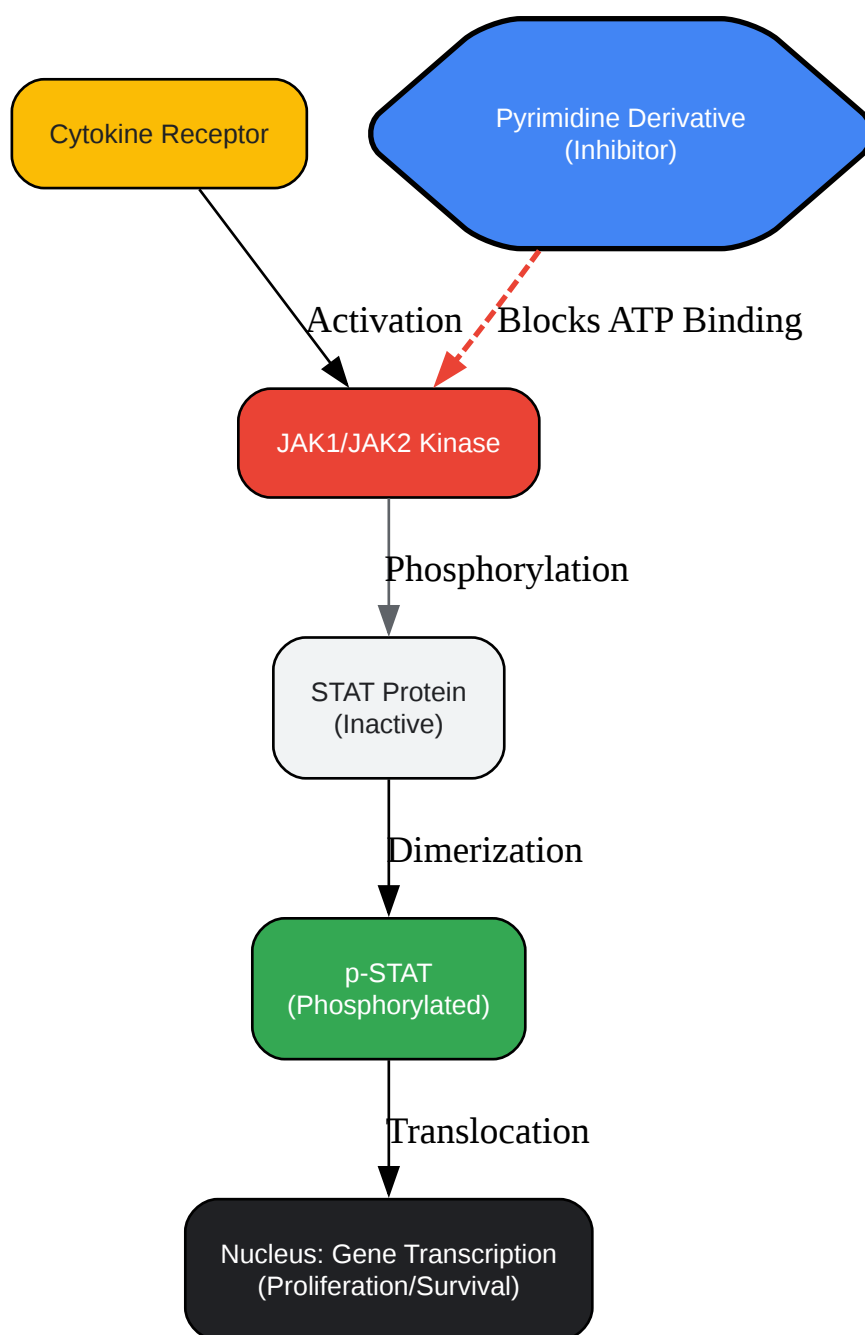
- Mechanism: Disruption of cell wall synthesis and chelation of essential trace metals required for bacterial enzyme function.
- Key Insight: The presence of the pyrimidine ring enhances lipophilicity compared to simple benzene-derived Schiff bases, improving cell membrane penetration.

Table 2: Antimicrobial Efficacy (MIC in $\mu\text{g}/\text{mL}$)

Compound	S. aureus (Gram+)	E. coli (Gram-)	C. albicans (Fungal)
4-Cl-Pym-2-Hydrazone	12.5	25.0	50.0
Cu(II) Complex of above	3.12	6.25	12.5
Ciprofloxacin (Std)	0.5	0.01	N/A
Fluconazole (Std)	N/A	N/A	1.0

Mechanistic Insights: JAK-STAT Pathway Inhibition

The following diagram illustrates the intervention point of 4-chloropyrimidine-derived inhibitors within the JAK-STAT signaling cascade.



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Figure 2: Mechanism of Action. The pyrimidine derivative competitively binds to the JAK kinase domain, preventing STAT phosphorylation and subsequent oncogenic gene transcription.

Experimental Protocols

Protocol A: Synthesis of 4-Morpholinopyrimidine-2-carbaldehyde (Kinase Scaffold)

Use this protocol to functionalize the C4 position while preserving the C2 aldehyde.

- Reagents: **4-Chloropyrimidine-2-carbaldehyde** (1.0 eq), Morpholine (1.2 eq), Diisopropylethylamine (DIPEA, 2.0 eq), THF (anhydrous).
- Procedure:
 - Dissolve **4-Chloropyrimidine-2-carbaldehyde** in dry THF at 0°C under nitrogen.
 - Add DIPEA followed by the dropwise addition of morpholine.
 - Allow the mixture to warm to room temperature and stir for 3 hours (Monitor by TLC: 50% EtOAc/Hexane).
 - Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x).^[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
 - Purification: Flash chromatography (SiO₂, 0-40% EtOAc in Hexanes).
- Expected Yield: 85-92% (Yellow solid).

Protocol B: Synthesis of Thiosemicarbazone Derivative (Anticancer/Antimicrobial)

Use this protocol to functionalize the C2 aldehyde.

- Reagents: 4-Substituted-pyrimidine-2-carbaldehyde (from Protocol A), Thiosemicarbazide (1.0 eq), Ethanol, Glacial Acetic Acid (cat.).
- Procedure:
 - Dissolve the aldehyde in hot ethanol (60°C).
 - Add thiosemicarbazide and 2-3 drops of glacial acetic acid.

- Reflux for 4-6 hours. A precipitate should form.
- Isolation: Cool to room temperature, filter the solid, and wash with cold ethanol and ether.
- Recrystallization: Recrystallize from EtOH/DMF if necessary.
- Validation: Presence of C=N stretch in IR ($\sim 1600\text{-}1620\text{ cm}^{-1}$) and disappearance of aldehyde proton in ^1H NMR.

References

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